1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- is a compound belonging to the isoindole family, which is known for its diverse biological and chemical properties Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzylic amines under specific reaction conditions. For instance, the use of gold-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction has been reported to yield isoindole derivatives . Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2-carboxylic acids, while reduction can produce isoindoline derivatives .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoindole derivatives have shown potential as antimicrobial, anthelmintic, and insecticidal agents.
Medicine: This compound is being investigated for its potential as a thrombin inhibitor and anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . In anticancer applications, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- can be compared with other isoindole derivatives such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound is used in similar applications but has different reactivity and stability profiles.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These are potent inhibitors of protein kinase CK2 and have unique binding properties.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
41081-96-3 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
NMJYMWAHMOSVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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